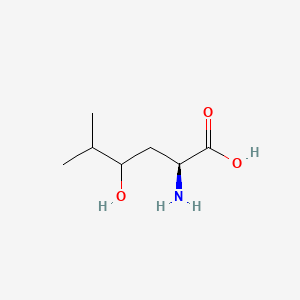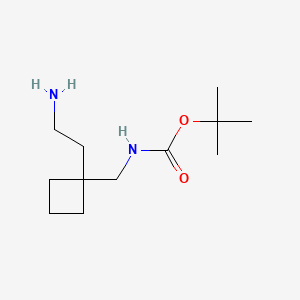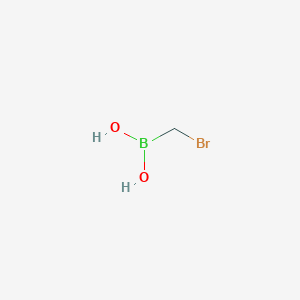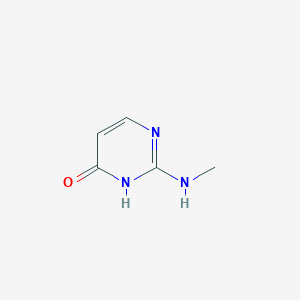
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid is an organic compound with significant importance in various scientific fields. It is a derivative of amino acids, which are the building blocks of proteins. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a hexanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-hydroxy-5-methylhexanoic acid typically involves several steps:
Starting Material: The synthesis often begins with a suitable precursor such as 2-keto-4-hydroxy-5-methylhexanoic acid.
Amination: The keto group is converted to an amino group through reductive amination. This step usually involves the use of ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are often more cost-effective and environmentally friendly compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-amino-4-oxo-5-methylhexanoic acid.
Reduction: Formation of 2-amino-5-methylhexanoic acid.
Substitution: Formation of 2-amino-4-chloro-5-methylhexanoic acid.
Applications De Recherche Scientifique
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of fine chemicals.
Mécanisme D'action
The mechanism by which (2S)-2-amino-4-hydroxy-5-methylhexanoic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing various biochemical pathways. For example, it may act as a substrate for enzymes involved in amino acid metabolism, leading to the production of other bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-4-hydroxybutanoic acid: Lacks the methyl group, leading to different biochemical properties.
(2S)-2-amino-5-methylhexanoic acid: Lacks the hydroxyl group, affecting its reactivity and interactions.
(2S)-2-amino-4-hydroxy-5-ethylhexanoic acid: Contains an ethyl group instead of a methyl group, altering its steric and electronic properties.
Uniqueness
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid is unique due to the presence of both a hydroxyl and a methyl group on the hexanoic acid backbone. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(2S)-2-amino-4-hydroxy-5-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-4(2)6(9)3-5(8)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6?/m0/s1 |
Clé InChI |
SQOVMASCRUQMJQ-ZBHICJROSA-N |
SMILES isomérique |
CC(C)C(C[C@@H](C(=O)O)N)O |
SMILES canonique |
CC(C)C(CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)


![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/no-structure.png)





![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)


